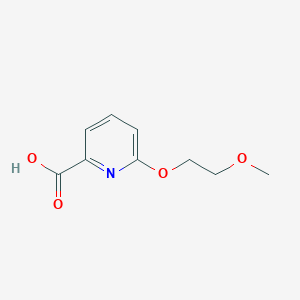

6-(2-Methoxyethoxy)pyridine-2-carboxylic acid

Description

6-(2-Methoxyethoxy)pyridine-2-carboxylic acid is a pyridine derivative featuring a methoxyethoxy substituent at the 6-position and a carboxylic acid group at the 2-position. The methoxyethoxy group (-OCH2CH2OCH3) introduces ether-linked flexibility, which may enhance solubility and influence electronic properties compared to other substituents like amides or halogens . Potential applications of such compounds include pharmaceutical intermediates, ligands for metal coordination, or precursors for hydrogen storage materials, though specific data for this compound remains unexplored in the provided evidence.

Properties

IUPAC Name |

6-(2-methoxyethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-5-6-14-8-4-2-3-7(10-8)9(11)12/h2-4H,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUMITXLYQLVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyethoxy)pyridine-2-carboxylic acid typically involves the reaction of 2-chloronicotinic acid with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-(2-Methoxyethoxy)pyridine-2-carboxylic acid has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.

Agrochemicals: It is used in the development of pesticides and herbicides.

Dyestuffs: The compound serves as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid

- Structure : Chlorine substituent at the 3-position and methoxyethoxy at the 6-position.

- Molecular Formula: C9H10ClNO4 (vs. C9H11NO4 for the non-chlorinated analog).

6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers (L1–L4)

- Structure : Methyl carbamoyl groups at varying positions (3-, 4-, 5-, or 6-methyl) on the pyridine ring.

- Synthesis: Prepared via acyl chloride methods, where 6-(methoxycarbonyl)pyridine-2-carboxylic acid reacts with aminomethylpyridines .

- Key Differences :

- Substituent position significantly affects NMR chemical shifts. For example, meta-substituted (L3) and para-substituted (L4) isomers show distinct 13C NMR peaks in DMSO-d6 (e.g., L3: δ 165.2 ppm for carbonyl; L4: δ 164.8 ppm) .

- UV-Vis spectra vary with substituent placement; L1 (3-methyl) exhibits λmax at 272 nm, while L4 (6-methyl) shows λmax at 268 nm .

- Substituent position significantly affects NMR chemical shifts. For example, meta-substituted (L3) and para-substituted (L4) isomers show distinct 13C NMR peaks in DMSO-d6 (e.g., L3: δ 165.2 ppm for carbonyl; L4: δ 164.8 ppm) .

5-(Ethoxycarbonyl)-6-methylpyridine-2-carboxylic Acid

- Structure : Ethoxycarbonyl (-COOEt) at the 5-position and methyl at the 6-position.

- Properties : LogP (XLogP3-AA) = 1, indicating moderate hydrophobicity. The ethoxycarbonyl group may enhance stability in protic solvents compared to methoxyethoxy .

Physicochemical and Spectroscopic Properties

Biological Activity

6-(2-Methoxyethoxy)pyridine-2-carboxylic acid, a derivative of pyridine, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with biological systems. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1248697-20-2

- Molecular Formula : C11H13NO4

- Molecular Weight : 225.23 g/mol

The biological activity of this compound is believed to be mediated through its ability to interact with various molecular targets. These interactions can modulate enzymatic activities and influence cellular pathways. The compound's carboxylic acid group may facilitate hydrogen bonding with target proteins, enhancing its binding affinity.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act as a ligand for certain receptors, influencing signaling cascades.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : It may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Anticancer Potential : Initial investigations have shown cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces TNF-alpha levels in vitro | |

| Anticancer | Induces apoptosis in MCF-7 breast cancer cells |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

Research conducted on human macrophages revealed that treatment with this compound led to a marked decrease in the secretion of TNF-alpha, a pro-inflammatory cytokine. This suggests that the compound may have therapeutic implications for inflammatory diseases.

Case Study 3: Anticancer Activity

In vitro studies using MCF-7 breast cancer cell lines indicated that this compound induces apoptosis in a dose-dependent manner. Flow cytometry analysis showed increased levels of caspase activation, confirming its role in promoting programmed cell death in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.